molecular formula C28H26FN5O2 B11427093 8-((dibenzylamino)methyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

8-((dibenzylamino)methyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11427093
M. Wt: 483.5 g/mol
InChI Key: VQJYHFVUDSJDQH-UHFFFAOYSA-N
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Description

8-[(DIBENZYLAMINO)METHYL]-7-[(4-FLUOROPHENYL)METHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(DIBENZYLAMINO)METHYL]-7-[(4-FLUOROPHENYL)METHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the purine core.

    Attachment of the dibenzylamino group: This is typically done through a reductive amination reaction, where a dibenzylamine reacts with an aldehyde or ketone intermediate.

    Final modifications: These may include methylation or other functional group transformations to achieve the desired final structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(DIBENZYLAMINO)METHYL]-7-[(4-FLUOROPHENYL)METHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biology: It may be used in studies involving cell signaling pathways or as a probe in biochemical assays.

    Material Science: The unique structure of this compound could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 8-[(DIBENZYLAMINO)METHYL]-7-[(4-FLUOROPHENYL)METHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-[(DIBENZYLAMINO)METHYL]-7-[(4-FLUOROPHENYL)METHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups and the resulting chemical properties. This makes it a versatile compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

Molecular Formula

C28H26FN5O2

Molecular Weight

483.5 g/mol

IUPAC Name

8-[(dibenzylamino)methyl]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C28H26FN5O2/c1-32-26-25(27(35)31-28(32)36)34(18-22-12-14-23(29)15-13-22)24(30-26)19-33(16-20-8-4-2-5-9-20)17-21-10-6-3-7-11-21/h2-15H,16-19H2,1H3,(H,31,35,36)

InChI Key

VQJYHFVUDSJDQH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=C(C=C5)F

Origin of Product

United States

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